1H-1,2,3-Triazolo[4,5-h]quinoline
Overview
Description
1H-1,2,3-Triazolo[4,5-h]quinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines a triazole ring fused to a quinoline moiety. The presence of both triazole and quinoline rings endows the compound with a range of biological activities, making it a valuable scaffold for drug development and other scientific applications.
Preparation Methods
The synthesis of 1H-1,2,3-Triazolo[4,5-h]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with sodium azide in the presence of a copper catalyst to form the triazole ring, followed by cyclization to form the quinoline moiety . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H-1,2,3-Triazolo[4,5-h]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired reaction.
Scientific Research Applications
1H-1,2,3-Triazolo[4,5-h]quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-1,2,3-Triazolo[4,5-h]quinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound can also bind to DNA, interfering with replication and transcription processes, thereby exhibiting its antimicrobial and anticancer properties .
Comparison with Similar Compounds
1H-1,2,3-Triazolo[4,5-h]quinoline can be compared with other similar compounds, such as:
1H-1,2,3-Triazolo[4,5-c]quinoline: This compound has a similar structure but differs in the position of the triazole ring fusion, leading to different biological activities.
Quinoline-1,2,3-triazole hybrids: These compounds combine the quinoline and triazole rings but may have different substituents, affecting their pharmacological profiles.
1,2,3-Triazole-containing quinoline-benzimidazole hybrids: These hybrids exhibit unique properties due to the presence of an additional benzimidazole ring, which can enhance their biological activities.
The uniqueness of this compound lies in its specific ring fusion and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2H-triazolo[4,5-h]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c1-2-6-3-4-7-9(12-13-11-7)8(6)10-5-1/h1-5H,(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLRGMVWMQLOCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NNN=C3C=C2)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457536 | |
Record name | AGN-PC-0NH2BF | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
233-92-1 | |
Record name | AGN-PC-0NH2BF | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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